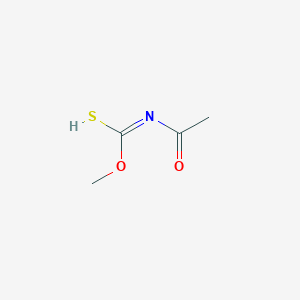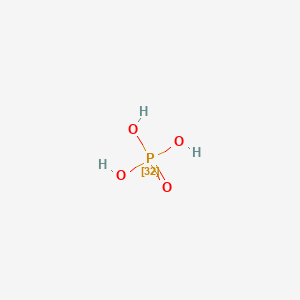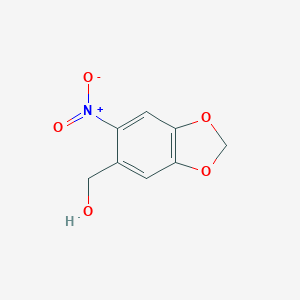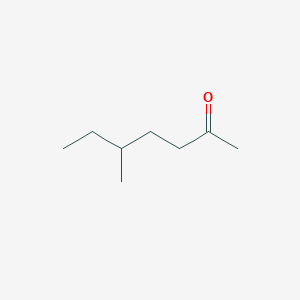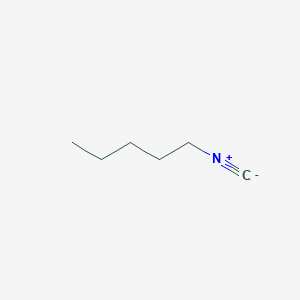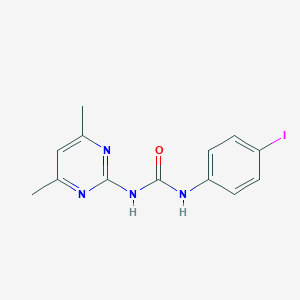
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been used in various scientific research applications. It is a derivative of urea and has been synthesized using different methods.
作用機序
The mechanism of action of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not well understood. However, studies have shown that the compound binds to specific receptors in the brain and other tissues. The binding of the compound to these receptors leads to changes in the biochemical and physiological processes in the body.
生化学的および生理学的効果
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier and bind to specific receptors in the brain. The binding of the compound to these receptors leads to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to have an effect on the metabolism of glucose in the brain.
実験室実験の利点と制限
One of the advantages of using Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it useful in the study of various neurological disorders. However, the compound has limitations in terms of its stability and availability. It is also relatively expensive, which limits its use in some experiments.
将来の方向性
There are several future directions for the use of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in scientific research. One of the directions is the development of new radiopharmaceuticals using the compound. Another direction is the study of the compound's effect on specific receptors in the brain and other tissues. The compound's potential use in the treatment of various neurological disorders is also an area of future research.
合成法
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- can be synthesized using various methods. One of the commonly used methods is the reaction of 4,6-dimethyl-2-chloropyrimidine with p-iodophenyl isocyanate in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyrimidinyl isocyanate with p-iodophenylamine. The yield of the synthesis method varies depending on the method used.
科学的研究の応用
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been used in various scientific research applications. One of the significant applications is in the field of radiopharmaceuticals. The compound has been used as a radiotracer for the imaging of the brain and the diagnosis of cancer. It has also been used in the synthesis of other radiopharmaceuticals.
特性
CAS番号 |
16018-70-5 |
|---|---|
製品名 |
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- |
分子式 |
C13H13IN4O |
分子量 |
368.17 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C13H13IN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChIキー |
CKRXIJJKGQHVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
その他のCAS番号 |
16018-70-5 |
同義語 |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



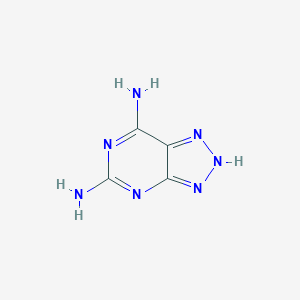
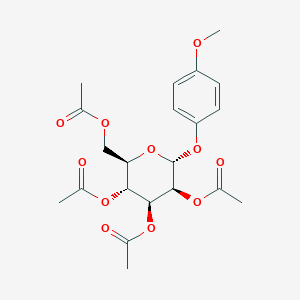
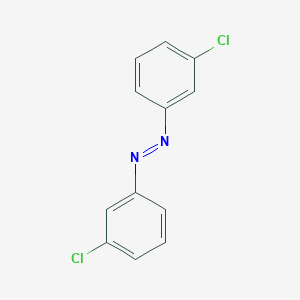
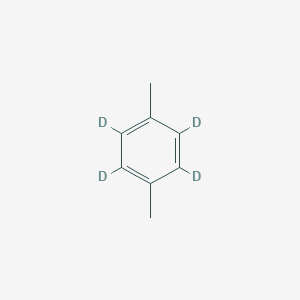
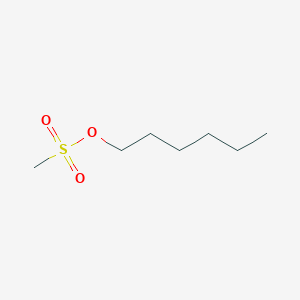
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
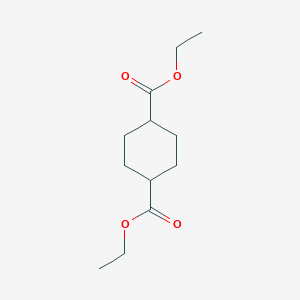
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
